Cas no 1805669-70-8 (2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine)
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine
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- Inchi: 1S/C13H9ClF3N/c14-8-12-10(13(15,16)17)6-7-11(18-12)9-4-2-1-3-5-9/h1-7H,8H2
- InChI Key: VGRGABUJAYILTD-UHFFFAOYSA-N
- SMILES: ClCC1=C(C(F)(F)F)C=CC(C2C=CC=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 3.8
- Topological Polar Surface Area: 12.9
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009980-250mg |
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine |
1805669-70-8 | 95% | 250mg |
$960.40 | 2022-04-01 | |
| Alichem | A029009980-1g |
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine |
1805669-70-8 | 95% | 1g |
$2,866.05 | 2022-04-01 |
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine
Recent Advances in the Application of 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine (CAS: 1805669-70-8) in Chemical Biology and Pharmaceutical Research
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine (CAS: 1805669-70-8) is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for constructing complex heterocyclic compounds with potential therapeutic applications. This research brief synthesizes the latest findings on the compound's chemical properties, synthetic utility, and emerging biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for novel kinase inhibitors. Researchers at the University of Cambridge developed a one-pot synthesis method utilizing 1805669-70-8 to create pyridine-based compounds showing nanomolar inhibition against EGFR and VEGFR-2 kinases. The trifluoromethyl group was found to significantly enhance binding affinity through favorable hydrophobic interactions with kinase domains.
In pharmaceutical applications, 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine has shown promise in the development of CNS-targeting drugs. A recent patent (WO2023052145) describes its use in synthesizing GABA receptor modulators with improved blood-brain barrier penetration. The chloromethyl group allows for efficient functionalization, while the phenyl and trifluoromethyl groups contribute to optimal lipophilicity (logP = 2.8) for CNS activity.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) reveal that derivatives of 1805669-70-8 exhibit remarkable selectivity profiles. The scaffold's rigidity and electronic properties make it particularly suitable for targeting protein-protein interactions, with several analogs showing sub-micromolar activity against challenging targets like KRAS and Myc.
From a synthetic chemistry perspective, recent advances in late-stage functionalization have expanded the utility of this compound. A Nature Communications paper (2024) reported a photoredox-catalyzed C-H activation protocol that enables direct modification of the phenyl ring, bypassing the need for protecting group strategies. This methodology significantly reduces synthetic steps for preparing drug candidates.
Ongoing research at several pharmaceutical companies (as disclosed in recent conference abstracts) is exploring the compound's potential in PROTAC design. The chloromethyl group serves as an ideal attachment point for E3 ligase ligands, while the pyridine core provides the necessary rigidity for proper ternary complex formation. Early results show promising degradation efficiency (DC50 < 100nM) for several oncology targets.
In conclusion, 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine continues to be a valuable scaffold in medicinal chemistry, with recent studies expanding its applications in targeted protein degradation and CNS drug discovery. The combination of synthetic accessibility and favorable physicochemical properties positions this compound as a strategic building block for future drug development efforts.
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